Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside
CAS No.:
Cat. No.: VC15784863
Molecular Formula: C7H13N3O5
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O5 |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
| Standard InChI Key | DITZTAYZVSZBCC-ZFYZTMLRSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=[N-])O)O)O |
| Canonical SMILES | COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
Introduction
Chemical Identification and Structural Properties
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside (IUPAC name: (2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol) is a monosaccharide derivative with a molecular formula of C7H13N3O5 and a molecular weight of 219.20 g/mol. The compound’s structure features a glucopyranoside backbone substituted with an azidomethyl group at position C-6, replacing the hydroxyl group typically present in native glucose. The stereochemistry of the molecule is critical, with the alpha-anomeric configuration (C-1 methoxy group axial) and specific R/S designations at carbons 2–6 ensuring its biological relevance .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13N3O5 | |
| Molecular Weight | 219.20 g/mol | |
| CAS Number | 54522-58-6 (analogous derivative) | |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
The azide group’s electron-withdrawing nature influences the molecule’s reactivity, facilitating participation in Staudinger reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC). These properties make it a versatile building block for synthesizing glycoconjugates and probes for studying biological systems.
Synthesis Methodologies
Direct Azide Substitution Using DPPA and DBU
A landmark synthesis route, reported by Al-Mazaideh et al., involves treating methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside with diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in dry dimethylformamide (DMF) at elevated temperatures . This method directly substitutes the C-6 hydroxyl group with an azide, bypassing the need to isolate unstable glucosyl halide intermediates. The reaction achieves an exceptional 95% yield, offering a time-efficient and scalable approach .
Ferrier Rearrangement and Regioselective Functionalization
Alternative strategies leverage the Ferrier rearrangement to modify native glucosides. For instance, methyl alpha-D-glucopyranoside undergoes regioselective protection of hydroxyl groups at positions 2, 3, and 4, followed by mesylation or tosylation at C-6. Subsequent nucleophilic displacement with sodium azide introduces the azide functionality. While this method requires multiple steps, it allows precise control over stereochemistry and is compatible with diverse protecting groups, such as acetyl or benzyl ethers .
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| DPPA/DBU-mediated | DPPA, DBU, DMF | 95% | Single-step, high yield | Requires anhydrous conditions |
| Ferrier rearrangement | NaN3, protecting groups | 70–85% | Stereochemical control | Multi-step, lower yield |
Structural and Conformational Analysis
Nuclear magnetic resonance (NMR) studies and deuterium labeling have elucidated the compound’s side-chain conformation. In aqueous solution, the hydroxymethyl group (C-6) adopts a gauche-trans (gt) conformation, minimizing steric clashes between the azide and adjacent substituents . This contrasts with native glucose, where a 60:40 equilibrium between gg (gauche-gauche) and gt conformers is observed . The predominance of the gt conformation in methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is attributed to electrostatic repulsion between the azide and ring oxygen, as demonstrated by pH-dependent NMR experiments .
Applications in Biochemical Research
Glycopeptide and Aminoglycoside Synthesis
The azide group serves as a masked amine, enabling selective reduction to amines for subsequent coupling with peptide backbones . For example, methyl 6-azido-6-deoxy-alpha-D-glucopyranoside has been used to synthesize analogs of vancomycin, a glycopeptide antibiotic, by introducing sugar moieties critical for target binding.
Development of Molecular Probes
Functionalization via CuAAC allows the attachment of fluorophores or affinity tags, creating probes for tracking phosphatidylinositols (PIs) in cellular membranes. These tools have advanced studies on lipid signaling pathways and enzyme-substrate interactions.
Conformational Studies of Carbohydrates
Deuterium-labeled derivatives of the compound have been employed to investigate carbohydrate-protein interactions using NMR and X-ray crystallography . Such studies provide insights into how side-chain conformations influence binding affinities in lectins and glycosidases.
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